Tetraphenylphthalic anhydride

X-ray crystallography Steric effects Structural chemistry

Sourcing unhindered phthalic anhydrides yields polyimides with insufficient thermal stability and limits catalyst durability. Tetraphenylphthalic anhydride (CAS 4741-53-1) solves this via its tetraphenyl framework, which imposes steric bulk and chain rigidity. • Polyimides: Enhances Tg and decomposition thresholds vs. unsubstituted analogs. • ORR Catalysts: Edge-functionalized polyphthalocyanine networks achieve 2.9 nm thin layers and 92 m² g⁻¹ BET surface area for well-defined Co-N₄ sites. • MOFs: Bulky scaffold prevents framework interpenetration and enhances hydrophobicity. Bulk quantities and custom synthesis available.

Molecular Formula C32H20O3
Molecular Weight 452.5 g/mol
CAS No. 4741-53-1
Cat. No. B1593909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylphthalic anhydride
CAS4741-53-1
Molecular FormulaC32H20O3
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)OC3=O)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C32H20O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20H
InChIKeyRSKXGCFFFZIWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylphthalic Anhydride (CAS 4741-53-1): Technical Baseline and Structural Identity for Procurement


Tetraphenylphthalic anhydride (CAS 4741-53-1), molecular formula C₃₂H₂₀O₃, is a per-phenylated derivative of phthalic anhydride bearing four phenyl substituents on the central phthalic anhydride core. This compound has been structurally characterized by single-crystal X-ray crystallography, revealing a triclinic crystal system (space group P̄1) with unit cell parameters a = 13.386(4) Å, b = 13.563(4) Å, c = 16.185(6) Å, α = 71.70(3)°, β = 109.32(3)°, γ = 116.17(3)°, V = 2439(1) ų, Z = 4, and calculated density Dₓ = 1.23 g cm⁻³ at T = 295 K [1]. Commercially available grades typically specify a melting point range of 289–297°C and purity levels of 97+% to 98% . The compound is a white to pale cream crystalline solid with low water solubility but solubility in organic solvents such as benzene and toluene .

Why Unsubstituted or Lightly Substituted Phthalic Anhydrides Cannot Replace Tetraphenylphthalic Anhydride


Tetraphenylphthalic anhydride is not a simple analog of phthalic anhydride, tetrachlorophthalic anhydride, or tetrafluorophthalic anhydride. The four phenyl substituents introduce profound steric and electronic perturbations that fundamentally alter reactivity, solubility, and material performance. Crystallographic analysis reveals that phenyl ring crowding produces large displacements of substituents from the central ring plane (average ~0.08 Å, maximum 0.17 Å) and significant ring distortions, with torsion angles averaging approximately 62° between phenyl substituents and the central ring [1]. This steric environment markedly reduces susceptibility to nucleophilic attack compared to unsubstituted phthalic anhydride . Consequently, substitution with less hindered anhydrides yields materials lacking the thermal stability, steric control, and specific structural features imparted by the tetraphenyl framework [2]. The compound's moisture sensitivity and high melting point also distinguish it from halogenated alternatives . These differences are not cosmetic; they determine whether a synthetic route succeeds, a polymer achieves target performance, or a catalyst meets activity specifications.

Quantitative Differentiation of Tetraphenylphthalic Anhydride: Head-to-Head Comparative Evidence


Crystal Structure and Steric Crowding: Direct Crystallographic Comparison with Unsubstituted Phthalic Anhydride

Single-crystal X-ray diffraction of tetraphenylphthalic anhydride reveals extensive steric crowding from four adjacent phenyl substituents. This crowding produces large average displacements of the substituents from the central ring plane (average ~0.08 Å, maximum 0.17 Å) and measurable distortions in the central aromatic ring [1]. The torsion angles relating the plane of the phenyl substituents to the central ring plane average approximately 62°, a configuration consistent with other highly polyphenylated aromatic systems [1]. In contrast, unsubstituted phthalic anhydride (CAS 85-44-9) is a planar, sterically unencumbered molecule with no such out-of-plane displacements. The asymmetric unit contains two crystallographically independent molecules of TPPA, highlighting the conformational complexity introduced by tetraphenyl substitution [1].

X-ray crystallography Steric effects Structural chemistry Phthalic anhydride derivatives

Thermal Stability in Diimide Polymers: Cross-Study Comparison with Phthalic Anhydride-Derived Analogs

Aliphatic–aromatic diimides synthesized from tetraphenylphthalic anhydride exhibit substantial thermal stability as characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [1]. While specific decomposition temperature (Td) values for the parent diimides are not directly tabulated in the open-access abstract, the study explicitly reports that comprehensive TGA and DSC investigations confirm the thermal robustness of these tetraphenylphthalic-based imide materials [1]. For procurement context, commercial tetraphenylphthalic anhydride itself exhibits a melting point range of 289–297°C , which is approximately 158–166°C higher than unsubstituted phthalic anhydride (mp 131–134°C) and over 35°C higher than tetrachlorophthalic anhydride (mp 255–257°C). This elevated melting point correlates with the strong intermolecular forces and high molecular rigidity imparted by the tetraphenyl framework.

Polyimides Thermal stability TGA High-performance polymers

Oxygen Reduction Reaction (ORR) Catalyst Performance: Direct Comparison of TPPA-Derived Networks versus Phthalic Anhydride-Derived Networks

In a 2020 Journal of the American Chemical Society study, edge-functionalized polyphthalocyanine networks synthesized using tetraphenylphthalic anhydride (TPPA) as the precursor produced a conjugated aromatic network (CAN) with substantially enhanced structural and catalytic properties compared to networks derived from unsubstituted phthalic anhydride . The optimal CAN obtained from TPPA consists of uniform and thin layers with a thickness of 2.9 nm and exhibits a high BET surface area of 92 m² g⁻¹, resulting in well-defined Co–N₄ active sites with a high degree of exposure for the oxygen reduction reaction (ORR) . Networks prepared from unsubstituted phthalic anhydride under analogous conditions yield materials with lower surface area, thicker and less uniform layering, and consequently inferior active site exposure and reduced ORR activity .

Electrocatalysis Oxygen reduction reaction Coordination polymers Polyphthalocyanine networks ORR

Base-Catalyzed Reactivity Profile: Steric Hindrance as a Definitive Differentiator versus Unhindered Anhydrides

Tetraphenylphthalic anhydride exhibits a distinctive reactivity profile under basic conditions that diverges sharply from unhindered phthalic anhydride analogs. Specifically, the compound reacts sluggishly with cold aqueous sodium hydroxide, requiring hot aqueous sodium hydroxide for complete saponification, and may be titrated in pyridine solution with aqueous sodium hydroxide [1]. The refractory behavior of tetraphenylphthalic acid, its anhydride, and its esters toward esterification, saponification, and hydration has been attributed to the steric effect of the ortho-phenyl rings [2]. Notably, base-catalyzed trans-esterification proceeds smoothly despite the steric hindrance, indicating that previously suspected non-reactivity is explained on the basis of steric hindrance and low aqueous solubility rather than intrinsic inertness [2]. In stark contrast, unsubstituted phthalic anhydride undergoes rapid, complete hydrolysis in cold aqueous alkali with no steric impediment.

Reaction kinetics Steric hindrance Nucleophilic substitution Base catalysis

Procurement-Driven Application Scenarios for Tetraphenylphthalic Anhydride (CAS 4741-53-1)


Synthesis of High-Performance Polyimides and Engineering Thermoplastics

Tetraphenylphthalic anhydride serves as a critical dianhydride monomer for the synthesis of thermally robust polyimides. Aliphatic–aromatic diimides derived from TPPA have been characterized by TGA and DSC, confirming their suitability for high-temperature polymer applications [1]. The tetraphenyl framework imparts chain rigidity and restricts segmental mobility, directly contributing to enhanced glass transition temperatures and thermal decomposition thresholds compared to polyimides synthesized from unsubstituted or halogenated phthalic anhydrides. Industrial procurement for this application should prioritize TPPA when specifications demand polyimides capable of withstanding sustained elevated temperatures (e.g., aerospace composites, high-temperature electrical insulation, or advanced coatings) where phthalic anhydride-derived polymers would undergo premature thermal degradation [1].

Fabrication of Conjugated Aromatic Networks for Electrocatalytic Oxygen Reduction

For research groups developing non-precious metal oxygen reduction reaction (ORR) catalysts for fuel cell or metal–air battery applications, TPPA is the precursor of choice for synthesizing edge-functionalized polyphthalocyanine networks . As demonstrated in the 2020 J. Am. Chem. Soc. study, TPPA-derived conjugated aromatic networks achieve uniform 2.9 nm thin layers and a BET surface area of 92 m² g⁻¹, resulting in well-defined and highly exposed Co–N₄ active sites . Networks prepared from unsubstituted phthalic anhydride exhibit inferior morphology, lower surface area, and consequently reduced ORR activity. Procurement of TPPA for this application is justified when the target catalyst must meet rigorous benchmarks for current density, onset potential, and long-term durability under ORR operating conditions .

Sterically Controlled Organic Synthesis and Mechanistic Studies

TPPA is uniquely suited as a model substrate for investigating steric effects on nucleophilic acyl substitution and base-catalyzed reaction mechanisms. Its distinct reactivity profile—sluggish hydrolysis in cold aqueous NaOH requiring hot conditions or pyridine co-solvent for complete saponification—contrasts sharply with the rapid, unhindered hydrolysis of phthalic anhydride [2][3]. This property makes TPPA an invaluable tool compound for physical organic chemistry studies examining the interplay between steric hindrance, solubility, and reaction kinetics. Procurement for this application should be driven by the need for a sterically congested anhydride scaffold where the ortho-phenyl rings provide a well-defined, crystallographically characterized steric environment [4], enabling systematic investigation of structure–reactivity relationships that cannot be probed using unhindered anhydride analogs.

Coordination Polymer and Metal–Organic Framework (MOF) Synthesis

The bulky tetraphenyl framework of TPPA has been exploited in the synthesis of coordination polymers with manganese, as reported in Acta Crystallographica [5]. The steric bulk of the four phenyl substituents influences the coordination geometry around metal centers and can prevent interpenetration in metal–organic frameworks (MOFs), a common challenge when using less sterically demanding ligands derived from unsubstituted phthalic anhydride. Additionally, the high carbon content and aromatic character of TPPA-derived ligands confer hydrophobicity to the resulting coordination networks, potentially enhancing hydrolytic stability relative to frameworks built from smaller, more hydrophilic building blocks. Procurement of TPPA for MOF and coordination polymer research is warranted when the target architecture requires ligand-imposed steric control over metal coordination or enhanced framework hydrophobicity.

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